molecular formula C16H16N6O B612163 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol CAS No. 1092351-67-1

2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol

Cat. No. B612163
CAS RN: 1092351-67-1
M. Wt: 308.33784
InChI Key: MFAQYJIYDMLAIM-UHFFFAOYSA-N
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Description

The compound “2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . It has been found that pyrazolo[3,4-d]pyrimidine derivatives can act as novel CDK2 inhibitors .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the search results.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

Antitumor Effects in Colon Cancer

PP242 has been shown to have potent anticancer effects against various cancer types . In a study conducted on a colon cancer xenograft mouse model, PP242 treatment resulted in a reduction in tumor size and weight without any critical toxicities . The study revealed that energy and lipid metabolism were mainly altered by PP242 treatment .

Metabolic Mechanism in Cancer Treatment

The metabolic mechanism associated with the effects of PP242 is not clearly understood . However, it has been observed that metabolic changes in tumor tissues were very significant in the PP242-treated group compared to the control group . It was discovered that not only the TCA cycle but also fatty acid β-oxidation (β-FAO) for energy metabolism was inhibited and a clear reduction in glycerophospholipid was observed .

Dual-Targeted Molecular Therapy

PP242 has been used in combination with the anti-EGFR monoclonal antibody cetuximab (CTX) in colorectal cancer cell lines and mouse xenograft models . The combined application of CTX and PP242 significantly inhibited the proliferation of colorectal cancer cells in vivo and in vitro .

4. Inhibition of EGFR Downstream Signaling Pathways The combined application of CTX and PP242 can inhibit tumor growth and proliferation by inhibiting the phosphorylation of key molecules in EGFR downstream MEK-ERK and MEK 4/7 (MKK)-c-Jun N-terminal kinase (JNK) signaling pathways in BRAF wild-type colorectal cancer cells .

Induction of Apoptosis

PP242 has been found to effectively induce apoptosis in primary samples cultured with or without stroma .

Future Directions

The compound has shown potential as a novel anticancer drug candidate targeting both IGF1R and Src . Further investigation is warranted in advanced preclinical and clinical settings .

properties

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048685
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092351-67-1
Record name Torkinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PP-242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PP-242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

BA24 (3-(4-fluoro-3-methoxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 30 mg, 0.10 mmol) was dissolved in a solution of formic acid (4.5 ml, 10 equivalents) and HCl (0.45 ml, 1 equivalent). The reaction was heated and stirred for one hour under an argon atmosphere. The reaction was then concentrated in vacuo and purified by RP-HPLC (MeCN:H2O:0.1% TFA) to yield BA24dd. ESI-MS (M+H)+ m/z calcd 309.1, found 309.1.
Name
BA24
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One

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